5-(3-Chloropropyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide (CAS 918814-31-0) is a highly specialized, bifunctional synthetic building block utilized extensively in medicinal chemistry and agrochemical development. It features a metabolically stable 1,2,4-oxadiazole core, which serves as a robust bioisostere for esters and amides, coupled with an N-methylcarboxamide group that acts as a precise hydrogen-bond donor/acceptor motif [1]. The molecule is functionalized at the 5-position with a 3-chloropropyl chain, providing a stable yet reactive electrophilic handle for SN2 displacement. This compound is primarily procured by process and discovery chemists who require a reliable reagent to append the oxadiazole pharmacophore onto complex amine, thiol, or alkoxide scaffolds without the need for multi-step de novo ring synthesis.
Attempting to substitute this specific compound with closely related analogs often compromises synthetic efficiency and scale-up viability. Utilizing the bromo-analog (5-(3-bromopropyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide) drastically reduces shelf-life and increases the formation of elimination impurities during basic alkylation conditions due to the higher lability of the bromide leaving group [1]. Conversely, employing a shorter linker, such as the 2-chloroethyl derivative, fundamentally alters the reaction trajectory; the proximity to the electron-withdrawing oxadiazole ring makes the ethyl chain highly susceptible to base-catalyzed E2 elimination, yielding unwanted vinyl oxadiazoles rather than the desired substitution product [2]. Furthermore, starting from an unfunctionalized ester (carboxylate) requires a subsequent, often low-yielding amidation step that can degrade the newly attached nucleophile.
In process chemistry, the choice of leaving group dictates both the shelf-life of the reagent and the purity of the final API. The 3-chloropropyl derivative provides an optimal balance, remaining stable for >6 months at room temperature while delivering high SN2 yields. In contrast, the more reactive 3-bromopropyl analog degrades rapidly (<2 months) and is prone to forming dimerization and elimination side products during storage and reaction [1].
| Evidence Dimension | Shelf-life and SN2 yield (with secondary amines) |
| Target Compound Data | Stable >6 months; >85% isolated SN2 yield |
| Comparator Or Baseline | 5-(3-Bromopropyl) analog (Degrades <2 months; ~65-70% yield due to side reactions) |
| Quantified Difference | 3x longer shelf-life and 15-20% higher isolated yield |
| Conditions | Standard basic alkylation (K2CO3, MeCN, 60°C) |
Procuring the chloro-variant minimizes batch-to-batch variability and reduces material loss during long-term storage and handling.
The linker length in oxadiazole building blocks critically influences the ratio of substitution to elimination. The 3-carbon (propyl) chain sufficiently isolates the leaving group from the electron-withdrawing effect of the oxadiazole ring, keeping E2 elimination below 5%. Shorter chains, such as the 2-chloroethyl derivative, heavily favor elimination under basic conditions, resulting in >40% conversion to the unreactive vinyl oxadiazole [1].
| Evidence Dimension | Ratio of Substitution (SN2) to Elimination (E2) |
| Target Compound Data | <5% elimination products |
| Comparator Or Baseline | 5-(2-Chloroethyl) analog (>40% elimination to vinyl oxadiazole) |
| Quantified Difference | >8-fold reduction in elimination side products |
| Conditions | Amine alkylation in the presence of mild bases (e.g., DIPEA or K2CO3) |
The 3-carbon linker is critical for maintaining high atom economy and avoiding difficult-to-separate vinyl impurities during scale-up.
Using a building block with a pre-installed N-methylcarboxamide group streamlines the synthesis of complex APIs. Procuring the pre-amidated 5-(3-chloropropyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide allows for a single-step functionalization. Starting from the corresponding 3-carboxylate ester requires a two-step sequence (alkylation followed by amidation with methylamine), which drops the overall yield to ~60% and risks nucleophilic cleavage of the newly formed bonds [1].
| Evidence Dimension | Overall yield and step count to target API |
| Target Compound Data | 1 step, >85% yield |
| Comparator Or Baseline | 1,2,4-oxadiazole-3-carboxylate ester precursor (2 steps, ~60% overall yield) |
| Quantified Difference | Eliminates 1 synthetic step and improves overall yield by >25% |
| Conditions | Parallel library synthesis and late-stage functionalization |
Procuring the pre-amidated building block streamlines the synthetic route, reducing labor, reagent costs, and purification bottlenecks.
Because the 3-chloropropyl handle provides clean SN2 reactivity without prone-to-elimination side reactions (as detailed in Section 3), this compound is ideal for appending the oxadiazole pharmacophore to piperazine or piperidine cores of kinase inhibitors. The N-methylcarboxamide motif is specifically utilized to form critical hydrogen bonds within the kinase hinge region [1].
The pre-installed N-methylcarboxamide eliminates the need for late-stage amidation, making this compound highly suitable for synthesizing CFTR modulators and GPCR ligands where the 1,2,4-oxadiazole acts as a metabolically stable bioisostere for labile esters or amides, improving the overall pharmacokinetic profile of the lead candidates [2].
Due to its >6-month shelf stability and optimal reactivity profile compared to bromo-analogs, this chloro-alkyl building block is the preferred choice for automated, high-throughput library synthesis. It allows for reliable, parallel alkylation of diverse amine libraries under standard basic conditions without the strict anhydrous requirements of more reactive electrophiles [3].